1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one
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Overview
Description
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound that features a furan ring with a hydroxymethyl group and a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one typically involves the catalytic transformation of biomass-derived compounds. One common method starts with the catalytic conversion of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). This is followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carbonyl group in the propanone side chain can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 5-formylfuran-2-ylpropan-2-one and 5-carboxyfuran-2-ylpropan-2-one.
Reduction: Products include 1-[5-(hydroxymethyl)furan-2-yl]propan-2-ol.
Substitution: Products include halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one, known for its role in biomass conversion.
Furfural: Another furan derivative used in the production of resins and as a solvent.
2-Furoic Acid: A furan derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its combination of a furan ring with a hydroxymethyl group and a propanone side chain. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
50672-03-2 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6(10)4-7-2-3-8(5-9)11-7/h2-3,9H,4-5H2,1H3 |
InChI Key |
WFBNBNNLPMJPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(O1)CO |
Origin of Product |
United States |
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